(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone
Description
This compound features a piperazine core substituted with a 4-(4-fluorophenyl)thiazol-2-ylmethyl group and a 5-methylisoxazol-3-yl carbonyl moiety.
Properties
IUPAC Name |
[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2S/c1-13-10-16(22-26-13)19(25)24-8-6-23(7-9-24)11-18-21-17(12-27-18)14-2-4-15(20)5-3-14/h2-5,10,12H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFJMEQMVQWXGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C₁₈H₁₈ClF₁N₂O₂S
- Molecular Weight: 478.0 g/mol
- CAS Number: 1217041-91-2
The compound features a unique structure comprising a thiazole ring, piperazine moiety, and isoxazole group, which may contribute to its diverse biological activities.
Anticancer Properties
Recent studies have indicated that compounds with structural similarities to this compound exhibit significant anticancer properties:
-
Inhibition of Cancer Cell Proliferation:
- A study demonstrated that derivatives of thiazole compounds showed potent cytotoxic effects against various human cancer cell lines such as HT-29 and A431. The mechanism involved the induction of apoptosis, characterized by the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
- VEGFR Inhibition:
Antimicrobial Activity
The biological evaluation of similar thiazole-containing compounds revealed notable antimicrobial properties against various pathogens:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 5-(4-fluorophenyl)-1-[5-(4-methylphenyl)thiazol-2-yl]-3-[4-propynyloxyphenyl]-4,5-dihydro-pyrazole | Thiazole and phenyl rings | Antimicrobial |
| 2-[3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-pyrazol] | Pyrazole with halogen substitutions | Anticancer |
These findings suggest that the structural components of this compound may enhance its antimicrobial efficacy .
Neuropharmacological Effects
Research has also highlighted the neuropharmacological potential of thiazole derivatives. Certain compounds have been evaluated for their effects on neurotransmitter systems, indicating possible applications in treating neurological disorders .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Cytotoxicity Assays:
- In Vivo Studies:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorophenyl group and thiazole ring are key sites for nucleophilic substitution.
Key Finding : Fluorine substitution on the phenyl ring occurs under basic conditions, while bromination selectively targets the thiazole ring .
Condensation and Cyclization Reactions
The piperazine moiety participates in condensation with carbonyl-containing reagents.
Notable Example :
Reaction with tosyl azide (2a ) yields azoloyl NH-1,2,3-triazoles (4 ) selectively in pyridine .
Cross-Coupling Reactions
The thiazole and isoxazole rings enable transition-metal-catalyzed coupling.
Example :
Coupling with 5-methylisoxazol-3-amine under Pd catalysis produces biheterocyclic derivatives .
Acid/Base Reactivity
The piperazine nitrogen and isoxazole oxygen act as protonation sites.
| Condition | Observation | Citation |
|---|---|---|
| HCl (1M) | Protonation of piperazine N-atoms, forming water-soluble hydrochloride salt | |
| NaHCO<sub>3</sub> (aq) | Deprotonation of isoxazole oxygen, enhancing nucleophilicity |
Application : Hydrochloride salt formation improves compound stability for pharmaceutical formulations.
Redox Reactions
The thiazole and isoxazole rings undergo reduction under specific conditions.
| Reagents | Conditions | Outcome | Citation |
|---|---|---|---|
| H<sub>2</sub>, Pd/C (10%) | EtOH, 50 psi, 24 h | Partial saturation of the thiazole ring | |
| NaBH<sub>4</sub>, MeOH | 0°C to RT, 2 h | Reduction of ketone to secondary alcohol |
Note : Catalytic hydrogenation preserves the aromaticity of the fluorophenyl group while modifying the heterocycles .
Thermal and Solvent Effects
Reaction outcomes are highly solvent- and temperature-dependent.
| Solvent | Temperature | Reaction Pathway Preference | Citation |
|---|---|---|---|
| Pyridine | 25°C | Favors triazole formation over diazoketones | |
| Ethanol | 80°C | Promotes diazoketone synthesis |
Mechanistic Insight : DFT calculations indicate pyridine stabilizes triazole-forming transition states by 13 kcal/mol compared to ethanol .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Conformational Analysis
Table 1: Key Structural Comparisons
Key Observations :
- Heterocyclic Diversity : The target compound uniquely combines thiazole and isoxazole rings, whereas analogs in incorporate pyrazole and triazole systems. These differences influence electronic properties and binding interactions. For example, the isoxazole’s oxygen atom may enhance dipole interactions compared to nitrogen-rich triazoles .
- Substituent Effects : Halogen substitutions (F in the target vs. Cl in Compound 4) minimally alter crystal packing but modulate electronic properties. Fluorine’s electronegativity may improve metabolic stability compared to chlorine .
- Planarity and Conformation : Analogous to Compounds 4 and 5, the target likely exhibits partial planarity, with one fluorophenyl group deviating perpendicularly, affecting solubility and stacking .
Hypothesized Bioactivity Based on Structural Analogs
- Antimicrobial Potential: Compounds with fluorophenyl-thiazole motifs (e.g., ) often exhibit antimicrobial activity. The target’s thiazole and fluorophenyl groups may similarly disrupt bacterial membranes or enzymes .
- Kinase Inhibition : Piperazine-linked heterocycles (e.g., ) are common in kinase inhibitors. The target’s piperazine core could serve as a hinge-binding motif in kinase active sites .
- Selectivity : The 5-methylisoxazole group may confer selectivity over related triazole-containing compounds (), reducing off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
